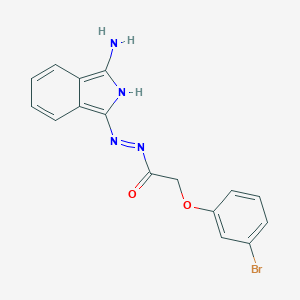
MFCD03786780
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD03786780 is a synthetic organic compound characterized by its unique structure, which includes an isoindole ring, an imino group, and a bromophenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03786780 typically involves a multi-step process:
Formation of the Isoindole Ring: The initial step involves the synthesis of the isoindole ring, which can be achieved through the cyclization of an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Bromophenoxyacetamide Formation: The final step involves the coupling of the bromophenoxyacetamide moiety with the isoindole-imino intermediate. This can be achieved through a nucleophilic substitution reaction using a bromophenol derivative and an acetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD03786780 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenoxy moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Wissenschaftliche Forschungsanwendungen
MFCD03786780 has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of MFCD03786780 involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-amino-2H-isoindol-1-yl)imino]-2-(4-bromophenoxy)acetamide
- N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-chlorophenoxy)acetamide
Uniqueness
MFCD03786780 is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and material properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H13BrN4O2 |
|---|---|
Molekulargewicht |
373.2g/mol |
IUPAC-Name |
N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H13BrN4O2/c17-10-4-3-5-11(8-10)23-9-14(22)20-21-16-13-7-2-1-6-12(13)15(18)19-16/h1-8,19H,9,18H2 |
InChI-Schlüssel |
ZBDQRFTURIJEHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC(=C2C=C1)N=NC(=O)COC3=CC(=CC=C3)Br)N |
Kanonische SMILES |
C1=CC2=C(NC(=C2C=C1)N=NC(=O)COC3=CC(=CC=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















